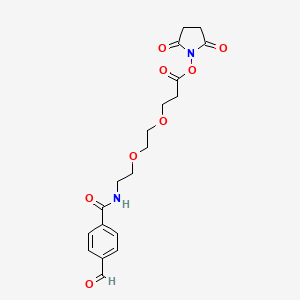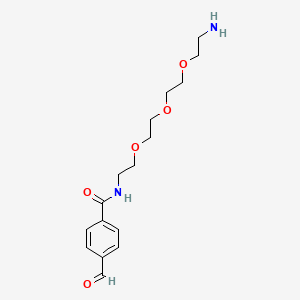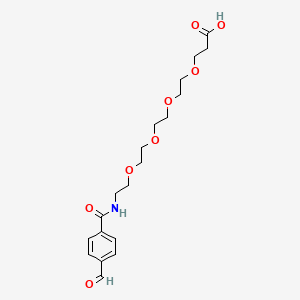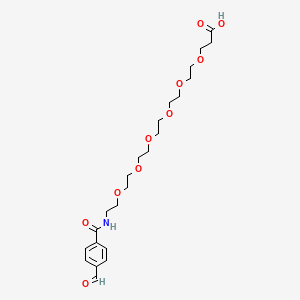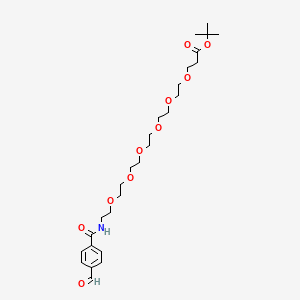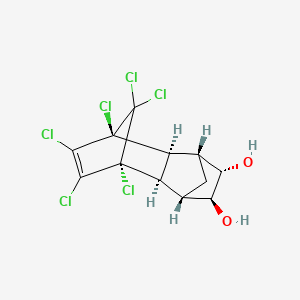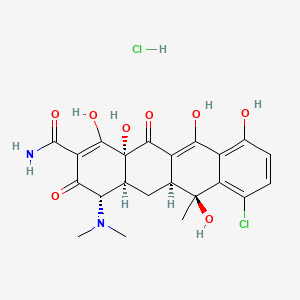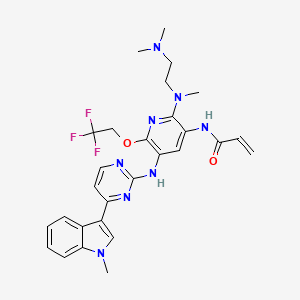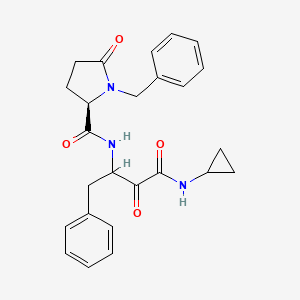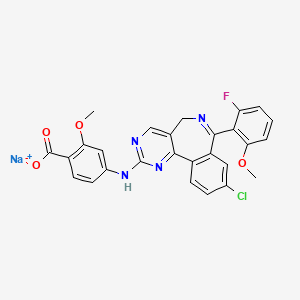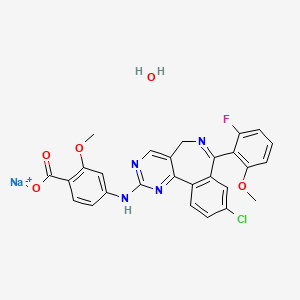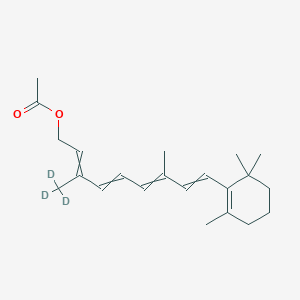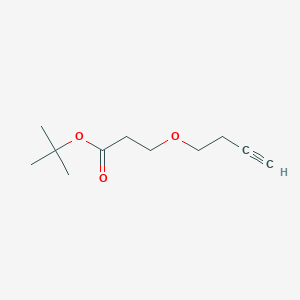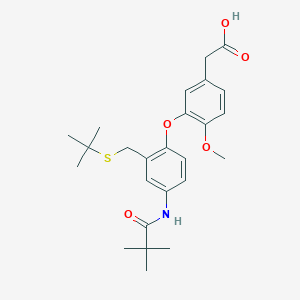
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM-461 is a DP2 receptor antagonist.
Aplicaciones Científicas De Investigación
Application in Inflammatory and Respiratory Diseases
This compound, identified as a DP2 receptor antagonist, has been reported to have potential in treating inflammatory and respiratory diseases, particularly asthma. Its efficacy in Phase I clinical trials has been noted, highlighting its relevance in medical research for respiratory conditions (Norman, 2011).
Use in Treating Prostaglandin D2-Dependent Diseases
It has also been described as useful for treating a range of diseases and conditions associated with prostaglandin D2. These include various allergic and inflammatory diseases, underlining its broad potential in pharmacological interventions (Expert Opinion on Therapeutic Patents, 2011).
Gas Chromatographic Determination
In the realm of analytical chemistry, derivatives of phenoxy acid herbicides, which include compounds structurally related to (3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid, have been studied for their potential in gas chromatographic determinations. This suggests its utility in the analysis and detection of specific chemical compounds (Rompa, Kremer, & Zygmunt, 2004).
Synthesis of Vulpinic Acids
This chemical has been utilized in the synthesis of vulpinic acids, which are derived from mushroom or lichen pigments. Its role in the efficient preparation of these compounds indicates its importance in organic synthesis and natural product chemistry (Mallinger, Le Gall, & Mioskowski, 2009).
Magnetostructural Study in Iron Complexes
It has been investigated in the context of magnetochemical studies, particularly in its interaction with iron(III) complexes. This highlights its potential application in materials science and magnetic property research (Weyhermüller, Wagner, & Chaudhuri, 2011).
Development in FLAP Inhibitors
The compound plays a crucial role in the development of FLAP (5-lipoxygenase-activating protein) inhibitors. This is particularly relevant in the context of treating conditions like asthma, showcasing its therapeutic potential (Stock et al., 2011).
Propiedades
Número CAS |
1203503-64-3 |
|---|---|
Nombre del producto |
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid |
Fórmula molecular |
C25H33NO5S |
Peso molecular |
459.6 |
Nombre IUPAC |
(3-(2-((tert-Butylsulfanyl)methyl)-4-(2,2-dimethylpropionylamino)phenoxy)-4-methoxyphenyl)acetic acid |
InChI |
1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28) |
Clave InChI |
SDHFXINHZHARIB-UHFFFAOYSA-N |
SMILES |
COc1ccc(CC(=O)O)cc1Oc2ccc(NC(=O)C(C)(C)C)cc2CSC(C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AM-461, AM461, AM 461 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



